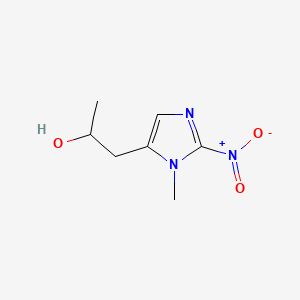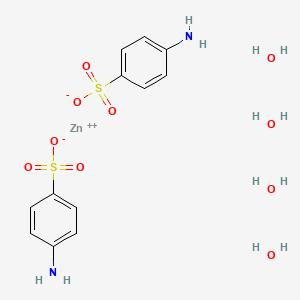
Sulfanilate ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a zinc salt of sulfanilic acid, which is an aromatic amine and sulfonic acid derivative. This compound is known for its antibacterial properties and has been studied for various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfanilate zinc typically involves the reaction of zinc salts with sulfanilic acid. One common method is to dissolve zinc sulfate in water and then add sulfanilic acid to the solution. The reaction mixture is then heated to facilitate the formation of this compound . The product is usually obtained as a tetrahydrate, which means it contains four molecules of water of crystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product. The final product is often purified through recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sulfanilate zinc undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfanilic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: This compound can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfanilic acid derivatives, reduced zinc complexes, and substituted aromatic compounds .
Scientific Research Applications
Sulfanilate zinc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sulfanilate zinc involves its interaction with bacterial cell walls. The compound disrupts the synthesis of essential proteins and enzymes, leading to the inhibition of bacterial growth. The zinc ion plays a crucial role in this process by binding to specific molecular targets and interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
Zinc sulfate: Another zinc compound with similar antibacterial properties but different chemical structure and applications.
Sulfanilic acid: The parent compound of sulfanilate zinc, used in the synthesis of dyes and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of zinc and sulfanilic acid, which imparts both antibacterial properties and the ability to participate in various chemical reactions. This makes it a versatile compound with applications in multiple fields .
Properties
CAS No. |
31884-76-1 |
|---|---|
Molecular Formula |
C12H20N2O10S2Zn |
Molecular Weight |
481.8 g/mol |
IUPAC Name |
zinc;4-aminobenzenesulfonate;tetrahydrate |
InChI |
InChI=1S/2C6H7NO3S.4H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;/h2*1-4H,7H2,(H,8,9,10);4*1H2;/q;;;;;;+2/p-2 |
InChI Key |
AMZLQIJXGLIGCM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].C1=CC(=CC=C1N)S(=O)(=O)[O-].O.O.O.O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)
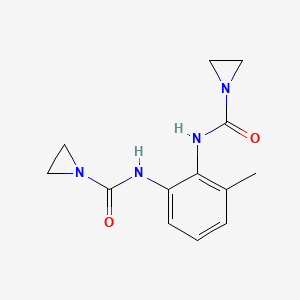

![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)
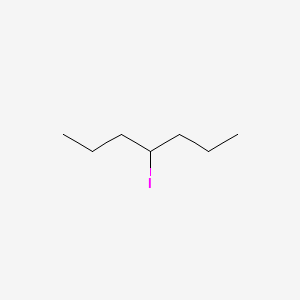


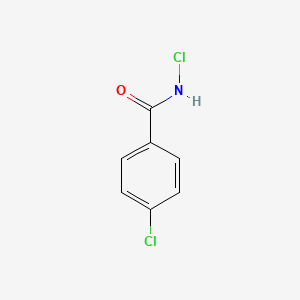
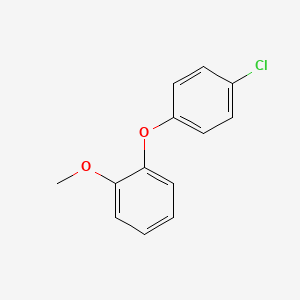
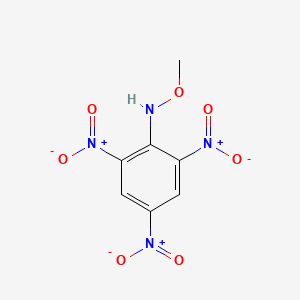
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(2,2,6,6-tetramethylpiperidine)](/img/structure/B14693902.png)
